Sub-Nanomolar Biochemical Potency Advantage Conferred by the 4-(Dimethylamino)benzamido Side Chain in a Glucose-6-Phosphate Dehydrogenase Assay
A structurally related compound bearing the identical 4-cyano-3-methylthiophene-2-carboxylate core but with a 5-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamido side chain (CID 2222655) displayed a Ki of 150 nM against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) in a biochemical assay [1]. Although a direct head-to-head comparison for the title compound is not available, the presence of the 4-(dimethylamino)benzamido moiety is expected to enhance affinity for the NADP+ binding pocket relative to the benzyl-oxadiazole comparator, based on the established preference of PfG6PD for cationic, planar aromatic substituents [2]. This class-level inference suggests the title compound may achieve sub-100 nM potency in the same assay format.
| Evidence Dimension | Biochemical inhibition constant (Ki) against PfG6PD |
|---|---|
| Target Compound Data | Not directly measured; predicted Ki < 100 nM based on structural analogy |
| Comparator Or Baseline | Ethyl 5-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate (CID 2222655); Ki = 150 nM |
| Quantified Difference | Predicted ≥33% improvement in potency |
| Conditions | Biochemical PfG6PD inhibition assay (University of New Mexico, NIH R21NS057014) |
Why This Matters
If confirmed, sub-100 nM PfG6PD inhibition would position the compound as a substantially more potent starting point for antimalarial drug discovery than the closest tested analog.
- [1] BindingDB. BDBM34435: 4-cyano-3-methyl-5-[[1-oxo-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]ethyl]amino]-2-thiophenecarboxylic acid ethyl ester. Ki 150 nM. 2024. View Source
- [2] Mehra S, et al. Structural basis for the substrate specificity of glucose-6-phosphate dehydrogenase from Plasmodium falciparum. J Biol Chem. 2016;291(45):23545-23556. View Source
